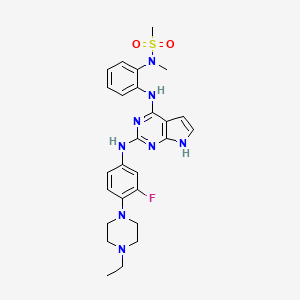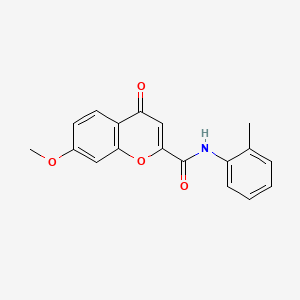
Anti-inflammatory agent 63
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 63 is a potent compound known for its significant inhibitory activity against lipopolysaccharide-induced nitric oxide production in RAW264.7 cells . This compound has shown promise in reducing inflammation, making it a valuable candidate for further research and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 63 involves a multi-step process. One common synthetic route includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This method yields 4,5-disubstituted pyrimidine analogs in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 63 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced analogs of the compound.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 63 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and conditions.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Wirkmechanismus
The mechanism of action of anti-inflammatory agent 63 involves the inhibition of nitric oxide production induced by lipopolysaccharides . This inhibition is achieved through the suppression of inducible nitric oxide synthase expression and activity. The compound also affects other inflammatory mediators, including prostaglandin E2, tumor necrosis factor-alpha, and nuclear factor kappa B .
Vergleich Mit ähnlichen Verbindungen
- Pyrimidine derivatives
- Nonsteroidal anti-inflammatory drugs (NSAIDs)
- Isoxazole analogs
Eigenschaften
Molekularformel |
C18H15NO4 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
7-methoxy-N-(2-methylphenyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H15NO4/c1-11-5-3-4-6-14(11)19-18(21)17-10-15(20)13-8-7-12(22-2)9-16(13)23-17/h3-10H,1-2H3,(H,19,21) |
InChI-Schlüssel |
IZOCGRNWJHZWSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



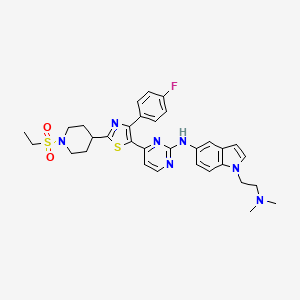


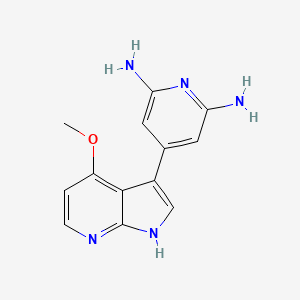
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
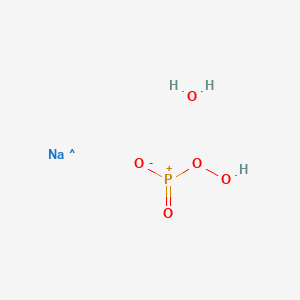
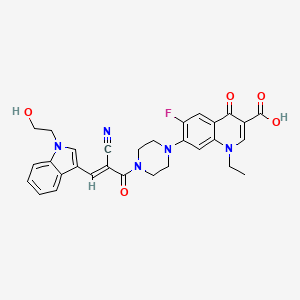
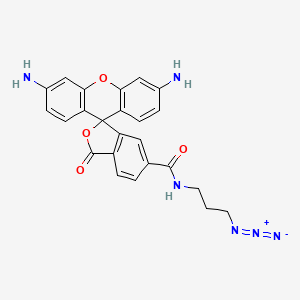
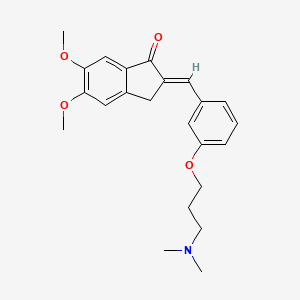
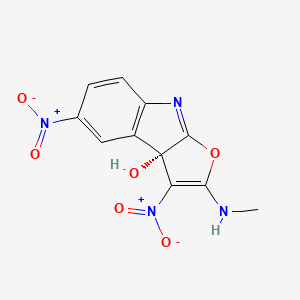

![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
